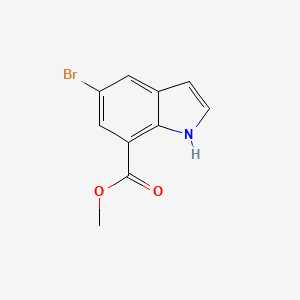
methyl 5-bromo-1H-indole-7-carboxylate
概要
説明
Methyl 5-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1H-indole-7-carboxylate consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate functional group attached to the 7th carbon of the indole ring . The average mass of the molecule is 254.080 Da .Chemical Reactions Analysis
Indole derivatives, including methyl 5-bromo-1H-indole-7-carboxylate, can participate in various chemical reactions. For instance, they can be used as reactants in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-bromo-1H-indole-7-carboxylate has a molecular formula of C10H8BrNO2 and an average mass of 254.080 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学的研究の応用
Application in Pharmaceutical Chemistry
Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . They exhibit various biologically vital properties and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
The methods of application or experimental procedures in this field involve complex biosynthetic pathways. For example, the synthesis of selective indole-based bCSE inhibitors involves the efficient synthesis of gram quantities of two selective indole-based bCSE inhibitors .
The outcomes of these applications are promising, with many indole derivatives showing potential therapeutic effects against various diseases .
Application in Industrial Production
Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
The methods of application in this field involve biocatalytic approaches that have been developed to convert indole into halogenated and oxygenated derivatives .
The outcomes of these applications are beneficial for various industries, providing them with natural colorants and flavors .
Application in Biochemical Research
“Methyl 5-bromoindole-7-carboxylate” can be used in biochemical research, particularly in the study of S-adenosyl-methionine-dependent methyltransferases . These enzymes play a crucial role in the biosynthesis of natural products, altering molecules’ bioavailability and bioactivity .
The methods of application in this field involve the use of these enzymes in various biochemical reactions. For example, many methyltransferases are able to accept multiple structurally similar substrates .
The outcomes of these applications are significant, contributing to the diversification of natural products and the production of molecules whose biosynthetic pathway is unknown or non-existent in nature .
Application in Synthesis of Biologically Active Compounds
Indole derivatives, including “Methyl 5-bromoindole-7-carboxylate”, can be used in the synthesis of biologically active compounds . For example, compounds like methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate have been synthesized and found to be active with IC 50 values (0.060 μM and 0.045 μM respectively) .
The methods of application in this field involve complex chemical reactions. For instance, the synthesis of these compounds involves the use of various reagents and catalysts under specific conditions .
The outcomes of these applications are promising, with many synthesized compounds showing potential biological activity .
Application in the Production of Essential Oils and Cosmetics
Indoles are present in commercially important products such as essential oils, cosmetics, flavoring fragrance, dyes, and photosensitizer compounds . The unique aromatic properties of indoles make them valuable in these industries.
The methods of application in this field involve the extraction and synthesis of indole derivatives, which are then incorporated into various products. For example, indole can be synthesized from phenylhydrazine and pyruvic acid and then used in the production of perfumes .
The outcomes of these applications are wide-ranging, contributing to the diversity and quality of products in the essential oils, cosmetics, and fragrance industries .
Application in the Synthesis of Alkaloids
Indoles are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Safety And Hazards
将来の方向性
Indoles, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis and the exploration of their diverse biological activities have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods for indole derivatives and exploring their potential therapeutic applications.
特性
IUPAC Name |
methyl 5-bromo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZPMNRVJTVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646526 | |
| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1H-indole-7-carboxylate | |
CAS RN |
860624-89-1 | |
| Record name | 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

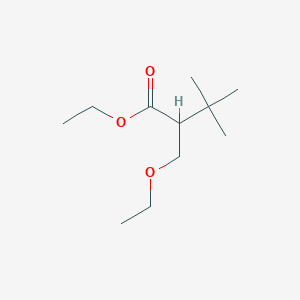
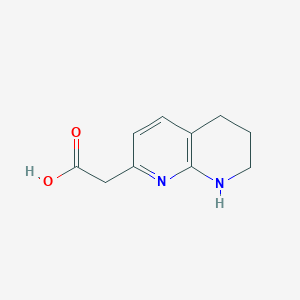
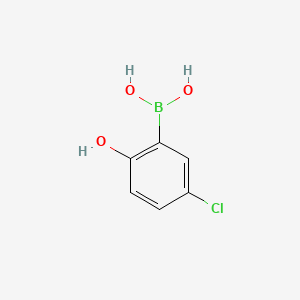
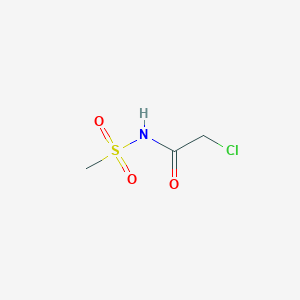
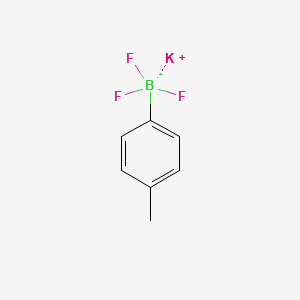
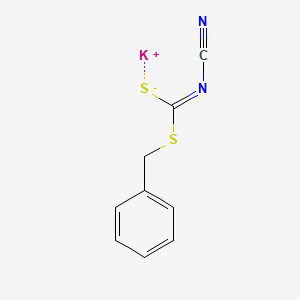
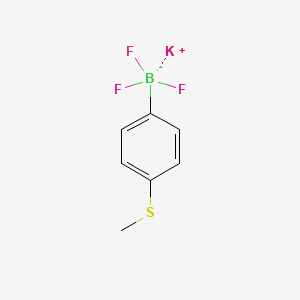
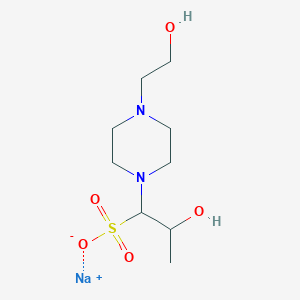

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
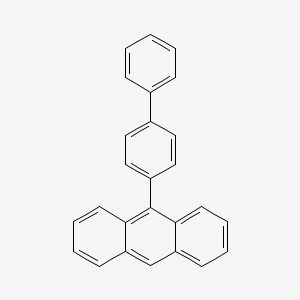
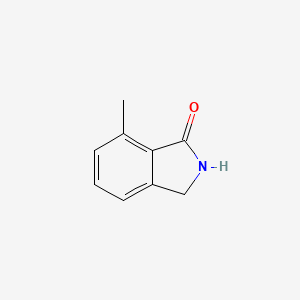
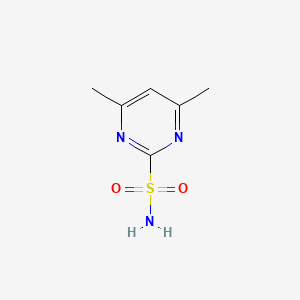
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)